3,4-Difluoro-5-(trifluoromethyl)pyridine
Overview
Description
3,4-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of two fluorine atoms at the 3rd and 4th positions and a trifluoromethyl group at the 5th position on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and strong electron-withdrawing effects. These properties make it valuable in various scientific and industrial applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Compounds with a -cf3 group, such as this one, have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group is strongly electron-withdrawing . This property can influence the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes to the target’s function .
Biochemical Pathways
It’s worth noting that compounds with a -cf3 group have been shown to lower the pka of the cyclic carbamate, which could affect various biochemical pathways .
Pharmacokinetics
The presence of fluorine atoms in a compound can influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
It’s known that the presence of a fluorine atom and a carbon-containing pyridine in a compound can bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Difluoro-5-(trifluoromethyl)pyridine. For instance, the electronegativity of the trifluoromethyl group can impact the chemical reactivity and physico-chemical behavior of the compound . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a pyridine ring. One common method is the direct fluorination of a suitable pyridine precursor using fluorinating agents such as elemental fluorine or fluorine-containing reagents. Another approach involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the chlorination and subsequent fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process allows for the efficient production of the compound in large quantities, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-5-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The electron-withdrawing effects of the fluorine atoms and trifluoromethyl group make the compound susceptible to nucleophilic substitution reactions.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups can influence the reactivity of the pyridine ring towards electrophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Electrophilic Aromatic Substitution: Reagents like bromine or chlorinating agents can be used under acidic conditions.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted pyridines, while cross-coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4-Difluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Agrochemicals: It serves as a key building block in the development of pesticides and herbicides, contributing to improved efficacy and environmental safety.
Materials Science: The compound’s unique properties make it valuable in the design of advanced materials, including polymers and coatings with enhanced thermal and chemical resistance.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-5-(trifluoromethyl)pyridine
- 3,5-Difluoro-4-(trifluoromethyl)pyridine
- 2,5-Dichloro-4-(trifluoromethyl)pyridine
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
3,4-Difluoro-5-(trifluoromethyl)pyridine is unique due to the specific positioning of its fluorine atoms and trifluoromethyl group. This arrangement imparts distinct electronic and steric properties, making it particularly suitable for applications requiring high thermal stability and resistance to oxidative degradation. Compared to its analogs, this compound offers a balance of reactivity and stability that is advantageous in both synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3,4-difluoro-5-(trifluoromethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-4-2-12-1-3(5(4)8)6(9,10)11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDAEJXTZLXRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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